

Solubility Profiling of 4-Chloro-N-cyclopentylaniline: Technical Framework & Thermodynamic Analysis

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Compound of Interest

Compound Name: 4-chloro-N-cyclopentylaniline

Cat. No.: B7808610

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Executive Summary & Chemical Context

4-Chloro-N-cyclopentylaniline (CAS: 1019619-33-0) is a secondary amine characterized by a lipophilic cyclopentyl ring and a para-chlorinated aromatic system.^[1] Its solubility profile is the governing factor in:

- Reaction Kinetics: Determining the homogeneity of N-alkylation or acylation steps.
- Purification: Designing cooling crystallization cycles to reject impurities (e.g., unreacted 4-chloroaniline).^[1]
- Solvent Selection: Balancing yield (loss to mother liquor) vs. purity.^[1]

Structural Implications on Solubility^[1]

- Amine Functionality (): Acts as a hydrogen bond donor/acceptor, facilitating solubility in protic solvents like Methanol and Ethanol.^[1]

- Cyclopentyl & Chloro-Phenyl Groups: impart significant hydrophobicity.^[1] This suggests:
 - High Solubility: In moderately polar aprotic solvents (Ethyl Acetate, Acetone) and aromatics (Toluene).^[1]
 - Low Solubility: In water (due to the large hydrophobic surface area) and highly non-polar alkanes (Hexane) at low temperatures.^[1]

Experimental Methodology: Laser Monitoring Technique

To generate precise solubility data (mole fraction,

) vs. temperature (

), the dynamic laser monitoring method is superior to the static shake-flask method due to its speed and reproducibility.^[1]

Protocol Design

Objective: Determine the saturation temperature (

) for known solute mass fractions.

Equipment:

- Jacketed glass vessel (50 mL) with precise temperature control (K).
- Laser transmissometer (monitors turbidity).^[1]
- Magnetic stirring (constant rate, e.g., 400 rpm).^[1]

Workflow:

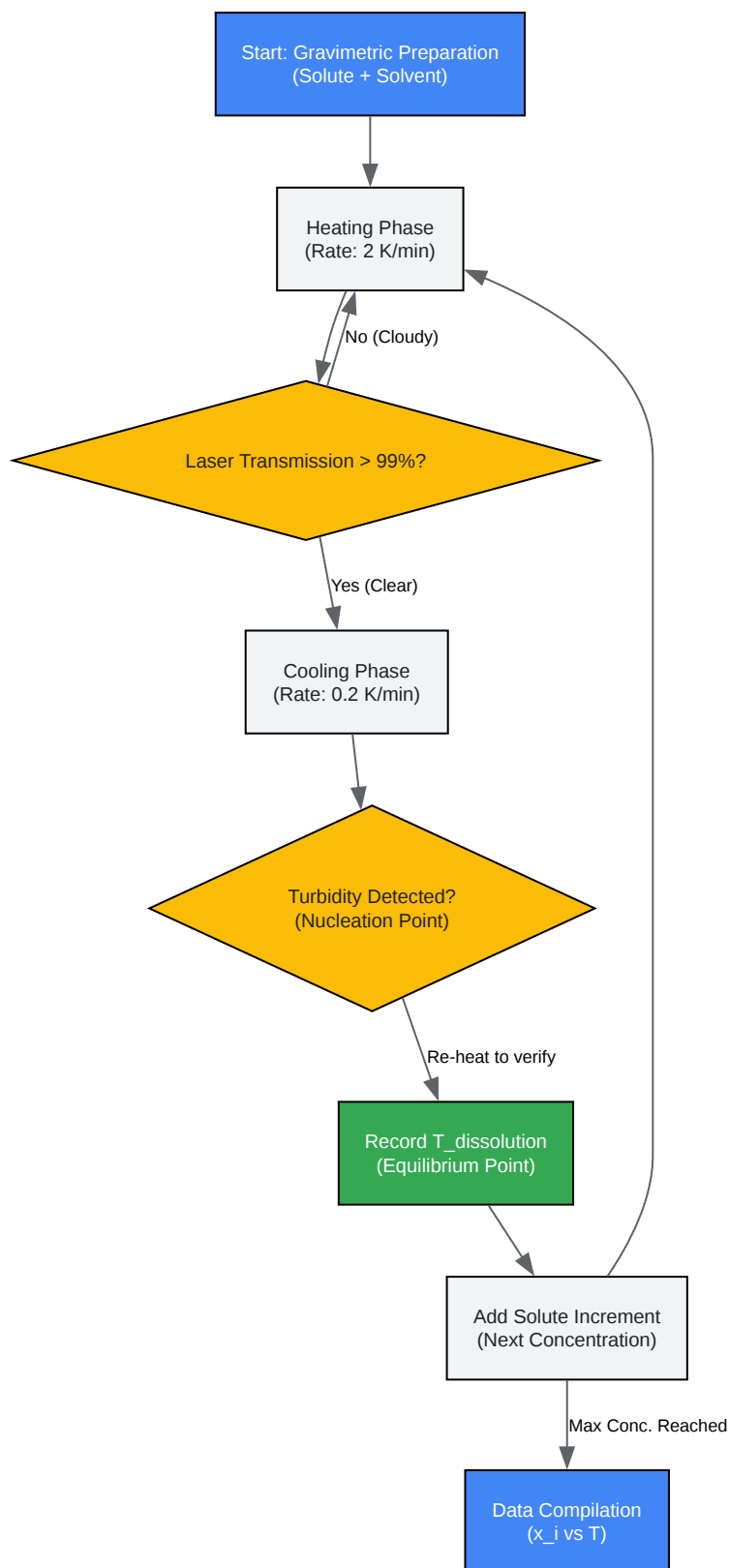
- Preparation: Weigh **4-chloro-N-cyclopentylaniline** () and solvent (

) analytically.

- Dissolution: Heat mixture until fully dissolved (laser transmission = 100%).
- Nucleation Detection: Cool at a slow controlled rate (e.g., 0.2 K/min). Record where transmission drops (nucleation).
- Equilibrium Verification: Re-heat slowly. Record where transmission returns to 100% (Dissolution Temperature,).
- Repeat: Add more solute to the same vessel and repeat to generate a polythermal curve.

Validated Workflow Diagram

The following diagram illustrates the self-validating logic of the laser monitoring protocol.



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Caption: Dynamic Laser Monitoring Workflow for Solubility Determination. The loop ensures precise identification of the saturation point by eliminating metastable zone width errors.[1]

Thermodynamic Modeling & Correlation

Experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation.[1]

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility of solids in pure solvents, derived from the Clausius-Clapeyron relation.[1]

- x : Mole fraction solubility.[1][2]
- T : Absolute temperature (K).[1][3]
- A, B, C : Empirical model parameters.

Causality:

- Parameter A: Related to the non-ideality of the solution.
- Parameter B: Reflects the enthalpy of solution.[1]
- Parameter C: Accounts for the temperature dependence of the enthalpy.

Thermodynamic Functions

Understanding the dissolution mechanism requires calculating the changes in enthalpy (

ΔH), entropy (

ΔS), and Gibbs free energy (

ΔG).[1]

Calculation Protocol:

- ΔH (Enthalpy): Derived from the slope of the Van't Hoff plot (

vs

).[1]

[1]

- (Gibbs Energy):

Alternatively:

(intercept approximation).[1]

Expected Trends for **4-Chloro-N-cyclopentylaniline**:

- (Endothermic): Solubility increases with temperature.[1] This is typical for crystalline organic amines.[1]
- : The dissolution process is non-spontaneous standard state implies energy input (heating) is often required to reach high concentrations.[1]
- : The disorder increases as the crystal lattice breaks down.[1]

Data Presentation & Solvent Selection Guide

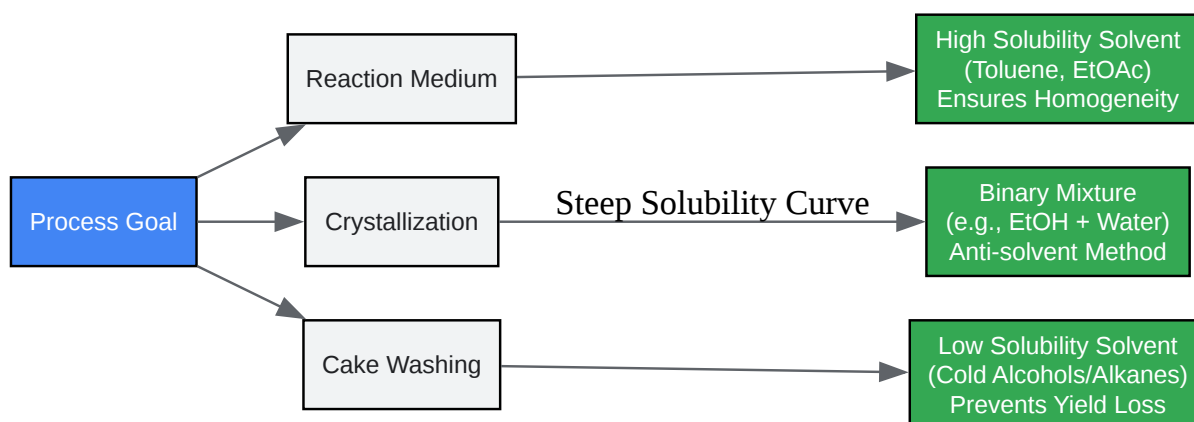
Based on the structure of **4-chloro-N-cyclopentylaniline**, the following solubility hierarchy is theoretically predicted and should be verified experimentally.

Predicted Solubility Hierarchy

Rank	Solvent Type	Examples	Interaction Mechanism
1 (Highest)	Polar Aprotic	DMF, Acetone, Ethyl Acetate	Dipole-dipole interactions with the amine; good solvation of the hydrophobic rings.[1]
2	Polar Protic	Methanol, Ethanol, IPA	Hydrogen bonding with the amine nitrogen.[1] Solubility decreases as alcohol chain length increases.[1]
3	Non-Polar Aromatic	Toluene	stacking interactions with the chlorophenyl ring.[1]
4 (Lowest)	Non-Polar Aliphatic	Hexane, Cyclohexane	Weak Van der Waals forces; poor interaction with the polar amine bond.[1]

Process Decision Matrix

Use the generated solubility data to select solvents for specific unit operations.[1]



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Caption: Solvent Selection Logic based on Solubility Profiles.

References

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